molecular formula C10H14N2O B3264178 N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine

N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine

Cat. No.: B3264178
M. Wt: 178.23 g/mol
InChI Key: JQSBIGAAHYMBFX-UHFFFAOYSA-N
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Description

N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine is a cyclopropane-containing amine derivative featuring a pyridin-3-yloxy methyl substituent. Its molecular formula is C₁₀H₁₄N₂O (molecular weight: 178.23 g/mol).

Properties

IUPAC Name

N-methyl-1-(pyridin-3-yloxymethyl)cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c1-11-10(4-5-10)8-13-9-3-2-6-12-7-9/h2-3,6-7,11H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQSBIGAAHYMBFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1(CC1)COC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride typically involves the reaction of N-methylcyclopropanamine with pyridin-3-yloxy methyl chloride under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound hydrochloride may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions, such as temperature, pressure, and reaction time, are carefully controlled to ensure consistent product quality. Additionally, purification steps, such as crystallization or chromatography, are employed to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as halides, amines, or alcohols; reactions are conducted in the presence of a base and often require heating.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanone, while reduction may produce this compound .

Scientific Research Applications

Pharmacological Properties

The compound exhibits specific interactions with nicotinic receptors, particularly the α4β2 subtype, which are implicated in several neurological functions. Its pharmacological properties make it a candidate for treating conditions related to cognitive decline, such as:

  • Alzheimer's Disease : The compound may help mitigate memory deficits associated with neurodegenerative diseases by enhancing cholinergic signaling, thereby improving cognitive functions .
  • Parkinson's Disease : Similar mechanisms could be beneficial in managing symptoms associated with Parkinson's disease, where cholinergic pathways are often disrupted .
  • Mood Disorders : The compound shows promise in treating mood disorders, potentially through its effects on neurotransmitter systems .

Neurodegenerative Disease Treatment

Studies have demonstrated that compounds like N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine can serve as cholinergic agonists, which may be effective in treating memory deficits and other cognitive impairments. Research indicates that these compounds can enhance memory functions and attention through their action on nicotinic receptors .

Mood Disorders and Behavioral Studies

The compound has been investigated for its potential to modulate emotional behavior and alleviate symptoms of mood disorders. For instance, the inhibition of certain enzymes involved in lipid signaling pathways has been linked to improvements in emotional states . This makes it a valuable tool for studying the biological mechanisms underlying mood regulation.

Case Studies and Experimental Findings

Several studies have highlighted the efficacy of compounds similar to this compound:

StudyFocusFindings
Mocket et al. (2020)NAPE-PLD InhibitionIdentified compounds that modulate lipid signaling pathways, impacting emotional behavior positively .
EP1979321B1 PatentCholinergic AgonismDemonstrated effectiveness in treating neurodegenerative diseases and mood disorders through nicotinic receptor interactions .
DrugBank AnalysisPharmacological ToolHighlighted potential applications in both basic research and clinical settings for understanding cholinergic function .

Mechanism of Action

The mechanism of action of N-methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects: The presence of a pyridin-3-yloxy group (vs. pyridin-2-yloxy in PYINXT) may alter target binding due to positional isomerism. PYINXT’s 2-position oxygen and iodine substituent contribute to its high norepinephrine transporter (NET) affinity .
  • Polarity : N-(Pyridin-3-ylmethyl)cyclopropanamine lacks the ether oxygen, reducing polarity and possibly solubility compared to the target compound .
2.3 Toxicity and Stability
  • N-[(2-Nitrophenyl)methyl]cyclopropanamine () contains a nitro group, which is often associated with reactivity and toxicity.
  • The ethyl analog () lacks hazard statements, suggesting a safer profile compared to nitro-containing derivatives .

Biological Activity

N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a cyclopropane ring, a pyridine moiety, and a methyl group. The structural formula can be represented as follows:

C12H16N2O\text{C}_{12}\text{H}_{16}\text{N}_2\text{O}

This compound's unique structure suggests potential interactions with various biological targets, particularly in the realm of neuropharmacology and enzyme inhibition.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and inhibit specific enzymes. Research indicates that compounds with similar structures often target G-protein coupled receptors (GPCRs) and enzymes involved in lipid metabolism.

Enzyme Inhibition

Studies have shown that related compounds can act as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme implicated in the biosynthesis of bioactive lipids. Inhibition of this enzyme can lead to alterations in levels of endocannabinoids, influencing pain perception, inflammation, and mood regulation .

Pharmacological Effects

  • Neuropharmacological Effects :
    • Compounds similar to this compound have demonstrated anxiolytic and antidepressant effects in preclinical models.
    • They may modulate serotonin and dopamine pathways, contributing to their therapeutic potential in mood disorders.
  • Anti-inflammatory Properties :
    • Inhibition of NAPE-PLD has been linked to reduced inflammatory responses in animal models, suggesting that this compound could be beneficial in treating inflammatory diseases .
  • Pain Modulation :
    • Research indicates that related compounds can alleviate pain in various models, including neuropathic pain and inflammatory pain .

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the pyridine ring and the cyclopropane structure significantly affect the compound's potency and selectivity for biological targets. For instance:

ModificationEffect on Activity
Methyl group at nitrogenEnhances binding affinity
Hydroxyl substitution on pyridineIncreases water solubility and bioavailability
Variation in cyclopropane substituentsAlters receptor selectivity

These findings underscore the importance of chemical modifications in enhancing therapeutic efficacy while minimizing side effects.

Case Study 1: Pain Relief in Animal Models

A study investigated the effects of this compound on neuropathic pain models. The compound was administered at varying doses, showing significant reductions in pain behavior compared to control groups. The results indicated a dose-dependent relationship with maximum efficacy observed at moderate doses .

Case Study 2: Anxiolytic Effects

In another study, the anxiolytic properties were assessed using established behavioral tests (e.g., elevated plus maze). The compound demonstrated significant anxiolytic-like effects at doses that did not impair locomotor activity, suggesting a favorable safety profile .

Q & A

Q. How are crystalline polymorphs of the compound characterized and controlled?

  • Methodology : Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) identify polymorphic forms. Solvent-mediated crystallization (e.g., using ethyl acetate vs. acetonitrile) can isolate specific polymorphs. Stability studies under humidity/temperature stress guide formulation design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine
Reactant of Route 2
N-Methyl-1-((pyridin-3-yloxy)methyl)cyclopropanamine

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